
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of a hydroxyl group, two phenyl groups, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl rings play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl acetoacetate: A precursor in the synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate.
Benzaldehyde: Another precursor used in the synthesis.
4,4-Diphenyl-3-buten-2-one: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
93098-02-3 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-2-21-17(19)13-16(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3 |
Clé InChI |
NPZJOHCFQAMVRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
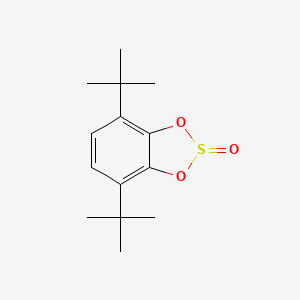
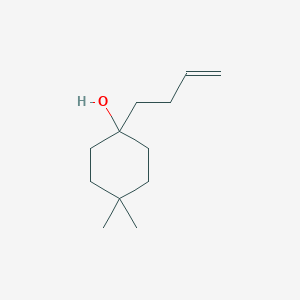

![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
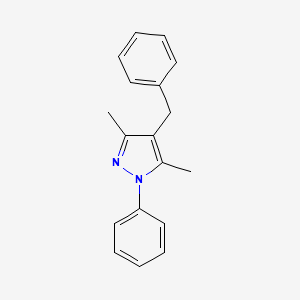
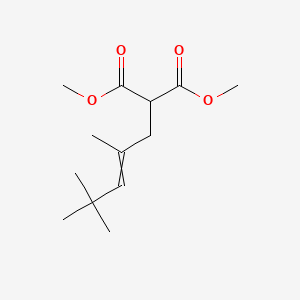
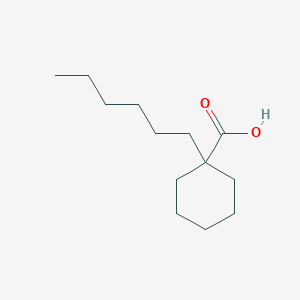

![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)


![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
